3-Chloro-piperidine hydrochloride
Description
Position within Halogenated N-Heterocyclic Chemistry
Halogenated N-heterocycles are a critical class of compounds in medicinal chemistry and drug discovery. The presence of a halogen can modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. researchgate.netopenmedicinalchemistryjournal.com 3-Chloro-piperidine, as a member of this family, serves as a key intermediate for introducing the piperidine (B6355638) moiety into larger, more complex structures. Its hydrochloride salt form enhances its stability and solubility, making it a convenient reagent for various chemical transformations. cymitquimica.com
Historical Development of Synthetic Approaches to Piperidine Halogenation
The synthesis of halogenated piperidines has evolved significantly over the years. Early methods often involved multi-step sequences with harsh reagents. However, the demand for efficient and selective methods has driven the development of more sophisticated approaches.
Historically, the direct halogenation of the piperidine ring was challenging due to the reactivity of the amine and the lack of regioselectivity. Modern synthetic chemistry has overcome many of these hurdles. Key advancements include:
Intramolecular Cyclization of Unsaturated Amines: This has emerged as a powerful strategy. For instance, iodine-catalyzed intramolecular haloamination of amino-substituted olefins provides a facile route to 3-halopiperidines. researchgate.net Similarly, copper(II)-promoted intramolecular chloroamination of N-benzyl-4-penten-1-amines has been successfully employed. researchgate.net
Palladium-Catalyzed Reactions: Palladium catalysis has enabled the enantioselective aminochlorination of alkenes, offering access to chiral 3-chloropiperidines with high yields and excellent enantioselectivities. organic-chemistry.org
Electrochemical Methods: More recently, electrochemical approaches have been developed for the synthesis of 3-chloropiperidines, representing a greener and more sustainable alternative. thieme-connect.comrsc.org
A notable method involves the iodide-catalyzed cyclization of unsaturated N-chloroamines, which proceeds through an N-iodoamine intermediate. researchgate.net Another approach utilizes the conversion of piperidine to N-chloropiperidine, which then undergoes dehydrohalogenation to form a cyclic imine, a precursor for further functionalization. wikipedia.org
Strategic Importance as a Core Building Block in Organic Synthesis
3-Chloro-piperidine hydrochloride is a valuable building block due to the reactivity of the carbon-chlorine bond, which allows for a variety of nucleophilic substitution and cross-coupling reactions. lookchem.com This versatility enables the construction of diverse molecular architectures.
Its applications span several areas:
Pharmaceutical Synthesis: It is a key intermediate in the synthesis of various pharmaceutical compounds. lookchem.com The piperidine moiety is a common feature in drugs targeting the central nervous system, and the 3-chloro substituent provides a handle for further molecular elaboration. rsc.orgresearchgate.net
Agrochemical Development: In the agrochemical industry, it serves as a component in the production of pesticides and other crop protection agents. lookchem.com
Synthesis of Complex Molecules: It is used to synthesize more complex structures, such as bis-3-chloropiperidines, which have shown potential as anthelmintic agents. nih.govresearchgate.net The ability to form highly reactive aziridinium (B1262131) ions from 3-chloropiperidines is a key aspect of their application in designing DNA alkylating agents. nih.gov
The strategic placement of the chlorine atom allows for regioselective functionalization, which is crucial in the multi-step synthesis of complex target molecules. nih.gov
Overview of Current Research Trajectories and Methodological Advancements
Current research continues to focus on developing more efficient, selective, and sustainable methods for the synthesis and application of 3-chloro-piperidine and its derivatives. Key trends include:
Catalyst Development: There is ongoing research into new catalysts, particularly those based on transition metals like palladium and copper, to improve the efficiency and selectivity of halogenation and subsequent cross-coupling reactions. researchgate.netresearchgate.netorganic-chemistry.org
Enantioselective Synthesis: The development of methods to produce enantiomerically pure 3-chloropiperidines is a major focus, as the stereochemistry of the piperidine ring is often critical for biological activity. organic-chemistry.org
Green Chemistry Approaches: The use of electrochemical synthesis and other green methodologies is gaining traction to reduce the environmental impact of chemical processes. thieme-connect.comrsc.org
Novel Applications: Researchers are exploring new applications for 3-chloropiperidine-containing compounds, including their use as ligands in organometallic chemistry and their potential in materials science. rsc.org A recent study highlighted a two-stage process involving biocatalytic carbon-hydrogen oxidation followed by radical cross-coupling with nickel electrocatalysis to modify piperidines, simplifying the synthesis of complex 3D molecules. rice.edu
Interactive Data Tables
Table 1: Selected Synthetic Methods for 3-Chloropiperidines
| Method | Catalyst/Reagent | Key Features |
| Intramolecular Haloamination | Iodine | Facile synthesis from amino-substituted olefins. researchgate.net |
| Intramolecular Chloroamination | Copper(II) | One-pot preparation from N-benzyl-4-penten-1-amines. researchgate.net |
| Enantioselective Aminochlorination | Palladium with chiral Pyox ligand | Provides chiral 3-chloropiperidines with high enantioselectivity. organic-chemistry.org |
| Iodide-Catalyzed Cyclization | Tetrabutylammonium (B224687) iodide (TBAI) | Cyclization of unsaturated N-chloroamines. researchgate.net |
| Electrochemical Synthesis | Iodide-mediated electrolysis | Sustainable and mild conditions. rsc.org |
Table 2: Key Properties and Identifiers of 3-Chloro-piperidine
| Property | Value |
| Molecular Formula | C5H10ClN |
| Molecular Weight | 119.59 g/mol |
| CAS Number | 50564-59-5 |
| Boiling Point | 174 °C |
| Flash Point | 59 °C |
| Density | 1.06 g/cm³ |
Structure
3D Structure of Parent
Properties
IUPAC Name |
3-chloropiperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10ClN.ClH/c6-5-2-1-3-7-4-5;/h5,7H,1-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRYUBMVOWCUQBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00694807 | |
| Record name | 3-Chloropiperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00694807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
148096-22-4 | |
| Record name | 3-Chloropiperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00694807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Strategic Utility of 3 Chloro Piperidine Hydrochloride As a Chemical Scaffold
Precursor in the Synthesis of Substituted Piperidine (B6355638) Derivatives
3-Chloro-piperidine hydrochloride serves as a versatile and reactive precursor for the synthesis of a wide array of substituted piperidine derivatives. Its strategic importance lies in the presence of the chlorine atom at the 3-position, which facilitates nucleophilic substitution reactions, allowing for the introduction of diverse functional groups onto the piperidine ring. The reactivity of this scaffold is significantly enhanced by the neighboring nitrogen atom, which enables the formation of a highly electrophilic bicyclic aziridinium (B1262131) ion intermediate. This transient species is readily attacked by nucleophiles, making 3-chloro-piperidine a valuable building block in medicinal chemistry and organic synthesis.
Introduction of Diverse Alkyl and Aryl Moieties
The primary utility of the 3-chloro-piperidine scaffold is in its reaction with various nucleophiles to introduce alkyl and aryl groups at the C-3 position. The mechanism of this alkylation process involves the intramolecular participation of the piperidine nitrogen to displace the chloride, forming a strained and highly reactive bicyclic aziridinium ion. uni-giessen.deunipd.itresearchgate.netnih.gov This electrophilic intermediate is then readily intercepted by a wide range of nucleophiles. researchgate.net
This reactivity has been extensively studied, particularly in the context of DNA alkylating agents. uni-giessen.de For example, the guanine (B1146940) bases of DNA can act as nucleophiles, attacking the aziridinium ion generated from the 3-chloro-piperidine core. unipd.it This forms a covalent bond and demonstrates the scaffold's ability to introduce complex biological moieties. The rate of formation of the aziridinium ion, and thus the alkylating activity, can be fine-tuned by substituents on the piperidine ring, a phenomenon attributed to the Thorpe-Ingold effect. uni-giessen.de
While direct C-H arylation is a known method for modifying piperidine rings, the functional handle provided by 3-chloro-piperidine offers a distinct advantage for introducing aryl moieties through nucleophilic substitution. Aryl organometallic reagents or aryl amines can serve as effective nucleophiles to open the aziridinium ring, thereby creating 3-aryl-piperidine derivatives.
The table below illustrates representative alkylation reactions involving the 3-chloro-piperidine scaffold.
| Starting Material | Nucleophile | Reaction Conditions | Product | Yield |
| N-Protected 3-Chloro-piperidine | 2,2-dimethylpent-4-enylamine | Reductive amination, then cyclization with Cu(II)-chloride | N-substituted bis(3-chloropiperidinyl) derivative | 14% (over 2 steps) nih.gov |
| Secondary 3-Chloro-piperidine | In situ trapping with Boc-anhydride | TBAI-mediated cyclization followed by trapping | N-Boc-3-chloro-piperidine | >90% unipd.itnih.gov |
| N-Butyl-3-chloro-5,5-dimethylpiperidine | 2'-desoxyguanosine (as part of DNA) | BPE buffer, 37°C | DNA alkylated at N7 of guanine | N/A unipd.it |
Construction of Spirocyclic and Fused Piperidine Systems
The 3-chloro-piperidine scaffold is a strategic starting point for the synthesis of more complex architectures such as spirocyclic and fused piperidine systems. These rigid, three-dimensional structures are of significant interest in drug discovery. The synthesis of these systems from 3-chloro-piperidine typically involves a two-stage process: first, the introduction of a suitable tether via nucleophilic substitution at the C-3 position, followed by an intramolecular cyclization event.
For the construction of spirocyclic systems, a nucleophile containing a latent reactive site is attached to the 3-position of the piperidine. For example, an alkylation reaction with a carbon nucleophile bearing a terminal alkene or a protected functional group can furnish the necessary precursor. Subsequent activation and intramolecular cyclization would then form the spiro-ring fused at the C-3 position of the piperidine.
Similarly, for fused piperidine systems, the tether introduced at C-3 is designed to cyclize back onto either the piperidine nitrogen or another position on the ring. The formation of the bicyclic aziridinium ion itself represents a transient fused system. unipd.itresearchgate.netnih.gov This intermediate can be strategically trapped by intramolecular nucleophiles tethered to the piperidine nitrogen or another substituent, leading to the formation of stable, fused heterocyclic structures.
Building Block for Complex Nitrogen-Containing Heterocycles
The utility of this compound extends beyond simple substitution, serving as a foundational building block for other classes of nitrogen-containing heterocycles that are prevalent in pharmaceuticals. Its inherent functionality allows for ring-transformation and expansion reactions to generate scaffolds like piperazines and piperidones, as well as more intricate bridged and polycyclic structures.
Synthesis of Piperazine (B1678402) and Piperidone Scaffolds
The conversion of the 3-chloro-piperidine framework into piperidone or piperazine rings involves strategic chemical transformations.
Piperidone Scaffolds: A plausible pathway to 3-piperidone from 3-chloro-piperidine involves hydrolysis of the chloride to a hydroxyl group, followed by oxidation. The hydrolysis can proceed via an SN2 reaction or through the formation of the aziridinium ion intermediate followed by attack by water. The resulting 3-hydroxy-piperidine is a direct precursor to 3-piperidone, which can be obtained through standard oxidation protocols, such as Swern or Dess-Martin oxidation. google.com 4-Piperidones are often synthesized via methods like the Dieckmann condensation, but the functional handle at the 3-position in 3-chloro-piperidine offers a direct entry into the 3-piperidone series. dtic.mil
Piperazine Scaffolds: The synthesis of piperazines from a piperidine core represents a ring-expansion reaction. While direct conversion is not straightforward, 3-chloro-piperidine can be used to synthesize precursors for piperazine synthesis. For instance, reaction with an amine nucleophile (R-NH2) can yield a 3-amino-piperidine derivative. This intermediate can then be elaborated into a piperazine through multi-step sequences involving ring opening and re-closure. Patent literature describes the synthesis of aryl-piperazines from precursors like di(2-chloroethyl)amine, highlighting the utility of chloro-amine synthons in building the piperazine core. google.com
Formation of Bridged and Polycyclic Amine Structures
A key feature of the chemistry of 3-chloro-piperidines is the formation of the 1-azoniabicyclo[3.1.0]hexane cation, a bridged aziridinium ion, as a reactive intermediate. researchgate.netnih.gov This species is central to the compound's utility as an alkylating agent. unipd.it The existence of this highly strained bicyclic system has been confirmed, and in certain cases, the corresponding neutral bicyclic aziridines have been successfully isolated by treating secondary 3-chloro-piperidines with a strong base. unipd.itnih.gov
The isolation of these stable bicyclic aziridines provides a direct route to bridged amine structures. unipd.it These compounds are synthetically valuable as they can undergo further stereoselective ring-opening reactions with various nucleophiles to afford substituted piperidines. The inherent strain of the fused aziridine (B145994) ring makes it a potent electrophile. This strategy allows for the creation of complex piperidine derivatives where the stereochemistry is controlled by the geometry of the bridged intermediate. This approach has been used to access enantiopure compounds, with the stereochemistry dictated by the starting material, such as D- or L-proline. researchgate.net
Role in the Development of Novel Synthetic Methodologies
The unique reactivity and synthetic potential of this compound have spurred the development of novel synthetic methodologies, both for its own synthesis and for its use as a versatile scaffold.
Methodologies have been developed to access this valuable building block efficiently. An electroorganic, metal-free cyclization protocol has been reported for the synthesis of 3-chloro-piperidines, which offers a significant improvement in atom economy over methods that use stoichiometric amounts of conventional oxidants. uni-giessen.denih.gov Furthermore, a new procedure for the selective mono-chlorination of unsaturated primary amines using N-chlorosuccinimide (NCS) at low temperatures has been established. unipd.itnih.gov This method, followed by a tetrabutylammonium (B224687) iodide (TBAI)-catalyzed cyclization, provides access to secondary 3-chloro-piperidines. researchgate.netnih.gov
Design of Reagents for Stereoselective Transformations
The development of reagents that can control the stereochemical outcome of a chemical reaction is a cornerstone of modern organic synthesis. Chiral piperidine derivatives have been employed as chiral auxiliaries and ligands to achieve high levels of enantioselectivity. While direct applications of this compound as a chiral auxiliary are not extensively documented, its structure provides a robust framework for the design of such reagents. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation mdpi.com. After the desired stereochemistry is set, the auxiliary is removed.
The synthesis of optically active 3-substituted piperidines often involves methodologies such as asymmetric hydrogenation of pyridine (B92270) derivatives using chiral catalysts or the ring expansion of chiral prolinol derivatives nih.govdicp.ac.cn. These approaches highlight the importance of introducing chirality into the piperidine scaffold. For instance, rhodium-catalyzed asymmetric carbometalation of dihydropyridines has been shown to produce enantioenriched 3-substituted piperidines with high yield and excellent enantioselectivity nih.gov.
The 3-chloro-piperidine scaffold can be envisioned as a precursor to chiral reagents by first resolving the racemic mixture of this compound and then functionalizing the nitrogen atom with a suitable group that can coordinate to a metal center or influence the approach of a reactant through steric hindrance. The resulting chiral 3-substituted piperidine can then be employed in a variety of asymmetric transformations, such as aldol (B89426) reactions, alkylations, and Diels-Alder reactions. The stereochemical outcome of these reactions would be dictated by the chiral environment created by the 3-chloro-piperidine-derived reagent.
Precursors for Ligands in Organometallic Catalysis
The field of organometallic catalysis heavily relies on the design and synthesis of ligands that can modulate the reactivity and selectivity of a metal center. The this compound scaffold serves as a valuable precursor for the synthesis of novel ligands for various transition metal catalysts. The ability to introduce a wide range of substituents on the piperidine nitrogen allows for the fine-tuning of the steric and electronic properties of the resulting ligands.
One notable application of 3-chloro-piperidine derivatives is in the development of novel anti-cancer agents through their coordination to platinum. Researchers have synthesized cisplatin-3-chloropiperidine conjugates. In these complexes, the 3-chloropiperidine (B1606579) moiety acts as a ligand, and the introduction of a second coordination site, such as a pyridine ring, facilitates the formation of stable platinum complexes researchgate.net. These hybrid molecules are designed to combine the DNA alkylating properties of the 3-chloropiperidine with the cytotoxic effects of cisplatin, potentially leading to enhanced therapeutic efficacy researchgate.net.
Furthermore, 3-chloropiperidine derivatives have been utilized in the synthesis of ligands for palladium-catalyzed cross-coupling reactions. N-heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands in organometallic chemistry, and palladium-NHC complexes are highly effective catalysts for reactions like the Suzuki-Miyaura coupling. By incorporating the 3-chloropiperidine scaffold into the structure of an NHC ligand, it is possible to modulate the catalytic activity and stability of the corresponding palladium complex.
The versatility of the 3-chloro-piperidine backbone allows for its incorporation into various ligand architectures, including bidentate and monodentate ligands, making it a valuable building block in the ongoing development of new and efficient organometallic catalysts.
Structure-Reactivity Relationship (SRR) Studies of this compound Derivatives
The chemical reactivity of this compound and its derivatives is intrinsically linked to their molecular structure. The substitution pattern on the piperidine ring and the conformational preferences of the molecule play a crucial role in determining the rates and outcomes of chemical reactions. Understanding these structure-reactivity relationships (SRR) is essential for the rational design of new molecules with desired chemical and biological properties.
Impact of Substitution Patterns on Chemical Reaction Outcomes
One of the most studied substitution patterns is the effect of geminal alkyl groups at the C5 position of the piperidine ring, a phenomenon known as the Thorpe-Ingold effect or gem-dimethyl effect mdpi.com. This effect describes the acceleration of ring-closure reactions due to steric compression caused by bulky substituents. In the case of 3-chloropiperidines, the presence of two methyl groups at the C5 position has been shown to significantly increase the rate of aziridinium ion formation compared to the unsubstituted analogue researchgate.netd-nb.info. This rate enhancement is attributed to a decrease in the internal bond angle at C5, which brings the reacting nitrogen and the chlorine-bearing carbon into closer proximity, thus favoring the intramolecular cyclization nih.gov.
The nature of the substituent on the piperidine nitrogen also has a profound impact on reactivity. Studies comparing tertiary and secondary 3-chloropiperidines have demonstrated that secondary derivatives can be more potent alkylating agents nih.gov. This is because secondary 3-chloropiperidines can form stable bicyclic aziridines upon deprotonation of the intermediate aziridinium ion, which are less prone to hydrolysis and can act as a reservoir for the active alkylating species unipd.itnih.gov.
The following table summarizes the kinetic data for the formation of the aziridinium ion from various 3-chloropiperidine derivatives, illustrating the impact of substitution patterns on their reactivity.
| Compound | Substituent(s) | Relative Rate Constant (k_rel) | Reference |
| 1 | N-benzyl | 1.00 | nih.gov |
| 2 | N-benzyl, 5,5-dimethyl | 12.3 | nih.gov |
| 3 | N-butyl | 1.00 | researchgate.net |
| 4 | N-butyl, 5,5-dimethyl | 13.0 | researchgate.net |
| 5 | Secondary amine | Higher activity than tertiary | nih.gov |
Conformational Effects on Chemical Reactivity Profiles
The three-dimensional shape, or conformation, of a molecule can have a significant influence on its chemical reactivity. The piperidine ring can adopt several conformations, with the chair form being the most stable. However, the presence of substituents can lead to the population of other conformations, such as the twist-boat.
For 3-chloro-piperidine to undergo intramolecular cyclization to the aziridinium ion, the nitrogen atom and the C3-Cl bond must be in a suitable spatial orientation. The chair conformation of the piperidine ring places the substituents in either axial or equatorial positions. The reactivity of a particular conformer will depend on the energetic feasibility of achieving the transition state for the cyclization reaction.
The formation of the bicyclic aziridinium ion from 3-chloropiperidine involves a significant change in the geometry of the piperidine ring. The transition state for this reaction will have a specific conformational requirement. Therefore, any structural feature that stabilizes a conformation that is closer to the transition state geometry will lower the activation energy and increase the reaction rate. The Thorpe-Ingold effect, as discussed previously, can be viewed in this context as a conformational effect where the gem-dimethyl groups bias the ground-state conformation towards one that is more amenable to cyclization.
NMR kinetic studies and the isolation and characterization of the bicyclic aziridinium ions have provided valuable insights into the reaction mechanism and the influence of the piperidine ring's cyclic nature on reactivity researchgate.netresearchgate.net. These studies confirm that the reactivity of 3-chloropiperidine derivatives is a complex interplay of electronic effects from substituents and the conformational dynamics of the piperidine ring.
Analytical and Spectroscopic Characterization in Academic Research
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of "3-Chloro-piperidine hydrochloride" in solution and the solid state.
One-dimensional (1D) NMR provides fundamental information about the chemical environment of magnetically active nuclei. For "this compound," ¹H and ¹³C NMR are standard. The ¹H NMR spectrum reveals the number of different types of protons, their electronic environment, and their proximity to other protons through spin-spin coupling. The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.
While specific spectral data for the parent compound is not extensively published, analysis of closely related analogues, such as 3-chloro-5,5-dimethylpiperidine hydrochloride, offers insight into the expected chemical shifts. nih.gov For "this compound," the proton and carbon signals would be assigned based on their position relative to the nitrogen and chlorine atoms.
Two-dimensional (2D) NMR experiments are essential for unambiguous signal assignment and detailed structural analysis:
COSY (Correlation Spectroscopy) establishes proton-proton (¹H-¹H) coupling correlations, identifying adjacent protons within the piperidine (B6355638) ring.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the definitive assignment of each carbon atom's signal based on its attached proton.
NOESY (Nuclear Overhauser Effect Spectroscopy) provides information on the spatial proximity of protons, which is vital for determining the stereochemistry and preferred conformation (e.g., chair conformation) of the piperidine ring.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale |
| C2 | 3.2 - 3.6 (axial/equatorial) | ~50 | Adjacent to nitrogen, deshielded. |
| C3 | 4.2 - 4.5 | ~58 | Deshielded by the electronegative chlorine atom. |
| C4 | 1.8 - 2.2 | ~30 | Aliphatic carbon. |
| C5 | 1.7 - 2.1 | ~22 | Aliphatic carbon, furthest from heteroatoms. |
| C6 | 3.0 - 3.4 (axial/equatorial) | ~45 | Adjacent to nitrogen, deshielded. |
| N-H | 9.0 - 10.5 | - | Protonated amine (ammonium), broad singlet, solvent dependent. |
Note: Predicted values are estimates based on typical ranges for similar structures and are solvent-dependent.
Solid-State NMR (ssNMR) is a powerful, non-destructive technique for characterizing the structure of crystalline and amorphous solids. For pharmaceutical salts like "this compound," ssNMR, particularly ¹³C Cross-Polarization Magic-Angle Spinning (CPMAS) and ³⁵Cl NMR, is invaluable for studying polymorphism and local atomic environments. nih.govrsc.org
Research on similar hydrochloride salts has shown that crystallographic disorder can be identified using ssNMR. nih.gov For instance, the presence of multiple, crystallographically unique molecules in the asymmetric unit cell or static disorder within a single molecule can lead to a doubling of resonances in the ¹³C CPMAS spectrum. nih.gov This phenomenon provides direct insight into the solid-state packing and symmetry. Furthermore, high-field ³⁵Cl ssNMR can directly probe the environment of the chloride anion, revealing distinct sites driven by different hydrogen bonding interactions with the protonated piperidinium (B107235) ring. nih.gov
Mass Spectrometry (MS) Applications for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a critical tool for determining the molecular weight and confirming the elemental composition of "this compound," as well as for gaining structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, allowing for the determination of its elemental formula. For "this compound," the molecule would typically be analyzed in positive ion mode, detecting the protonated molecular ion [M+H]⁺ of the free base (C₅H₁₀ClN). The presence of a chlorine atom results in a characteristic isotopic pattern, with the M+2 peak (due to the ³⁷Cl isotope) having an intensity approximately one-third that of the M peak (³⁵Cl), providing a clear signature for the presence of a single chlorine atom. miamioh.edu
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique used to separate volatile compounds and identify them based on their mass spectra. It is frequently employed to assess the purity and confirm the identity of compounds like "this compound." Due to the polar N-H group, piperidines can sometimes exhibit poor peak shape (tailing) in GC analysis. oup.com Derivatization may be employed to improve chromatographic performance. oup.com
The electron ionization (EI) mass spectrum provides a reproducible fragmentation pattern that serves as a molecular fingerprint. The fragmentation of "this compound" is expected to be dictated by the stable piperidine ring and the chloro-substituent. Key fragmentation pathways for piperidine derivatives include alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen) and loss of the substituent. miamioh.edunih.govlibretexts.org
Table 2: Predicted Key Mass Fragments for 3-Chloropiperidine (B1606579) in GC-MS (EI)
| m/z Value | Proposed Fragment | Fragmentation Pathway |
| 119/121 | [C₅H₁₀ClN]⁺ | Molecular Ion (M⁺) |
| 84 | [C₅H₁₀N]⁺ | Loss of a chlorine radical (•Cl) |
| 83 | [C₅H₉N]⁺• | Loss of hydrogen chloride (HCl) |
| 56 | [C₃H₆N]⁺ | Alpha-cleavage and subsequent fragmentation |
Note: The m/z values reflect the mass of the fragment ion. The presence of the ³⁵Cl/³⁷Cl isotopes will result in doublets for chlorine-containing fragments.
X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination
Single-crystal X-ray crystallography provides the most definitive structural information, yielding a precise three-dimensional map of atomic positions in the solid state. This technique is used to determine bond lengths, bond angles, torsional angles, and the absolute stereochemistry of chiral centers. For "this compound," X-ray analysis would confirm the chair conformation of the piperidine ring, which is typical for such systems, and establish the relative orientation of the chlorine atom (axial or equatorial). nih.govnih.gov
Furthermore, crystallography elucidates the intermolecular interactions that define the crystal lattice, such as hydrogen bonds between the protonated amine (N⁺-H) and the chloride anion (Cl⁻), as well as other potential non-covalent interactions. nih.gov Kinetic and mechanistic studies on 3-chloropiperidines have shown that they can react via a highly electrophilic bicyclic aziridinium (B1262131) ion intermediate, the structure of which has been unequivocally confirmed by single-crystal X-ray diffraction. researchgate.net This demonstrates the power of crystallography not only in characterizing stable starting materials but also in isolating and identifying key reactive intermediates. researchgate.net
Chromatographic Techniques for Separation, Purification, and Purity Assessment
Chromatography is a cornerstone of chemical analysis, providing powerful methods for separating components of a mixture, purifying compounds, and assessing their purity.
High-Performance Liquid Chromatography (HPLC) is a highly versatile and widely used technique for both qualitative and quantitative analysis.
For purity determination , a reversed-phase HPLC (RP-HPLC) method is typically employed. Since this compound lacks a strong chromophore for UV detection, a pre-column derivatization step is often necessary. nih.gov A derivatizing agent, such as p-toluenesulfonyl chloride, can be reacted with the secondary amine of the piperidine to introduce a UV-active moiety, allowing for sensitive detection. nih.govresearchgate.net The separation is commonly achieved on a C18 column with a mobile phase consisting of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. nih.govgoogle.com The purity of the sample is then determined by comparing the peak area of the main component to the total area of all observed peaks.
For the determination of enantiomeric excess (e.e.) , which is crucial for chiral molecules, chiral HPLC is the method of choice. nih.govwvu.edu This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers ((R)- and (S)-3-Chloro-piperidine hydrochloride), leading to their separation into two distinct peaks. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used for separating chiral amines and their derivatives. mdpi.comresearchgate.net The e.e. is calculated from the relative peak areas of the two enantiomers.
Table 2: Typical HPLC Conditions for Analysis of Piperidine Derivatives
| Parameter | Purity Analysis (RP-HPLC) | Enantiomeric Excess (Chiral HPLC) |
|---|---|---|
| Column | C18 (e.g., Inertsil C18, 250 x 4.6 mm) nih.gov | Chiral Stationary Phase (e.g., Chiralpak IC-3, Chiralcel OD-H) mdpi.comresearchgate.net |
| Mobile Phase | Acetonitrile/Water with buffer (e.g., Phosphoric Acid) nih.gov | n-Hexane/Isopropanol with additive (e.g., Diethylamine) google.com |
| Detection | UV (e.g., 228 nm) after derivatization researchgate.net | UV (e.g., 254 nm) after derivatization google.com |
| Flow Rate | ~1.0 mL/min nih.gov | ~0.5 - 1.0 mL/min google.com |
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. For non-volatile or highly polar compounds like this compound, derivatization is required to increase volatility and improve chromatographic behavior. The secondary amine can be acylated or silylated to produce a less polar, more volatile derivative suitable for GC analysis. nih.gov
The method often involves a capillary column with a stationary phase like diphenyl dimethyl polysiloxane. asianpubs.org A Flame Ionization Detector (FID) is commonly used for quantification due to its high sensitivity towards organic compounds. When coupled with a Mass Spectrometer (GC-MS), the technique provides definitive identification of the compound and any impurities based on their mass spectra and fragmentation patterns. researchgate.netunodc.orgcmbr-journal.com GC-MS is particularly useful for analyzing halogenated compounds and resolving isomers. nih.govagriculturejournals.cz
The goal of preparative chromatography is not analysis but the isolation and purification of a target compound from a reaction mixture. warwick.ac.uk This is essential for obtaining a high-purity sample of this compound for subsequent research or synthesis.
Flash chromatography is a common and rapid method for purification. The crude product is loaded onto a column of silica (B1680970) gel and eluted with a suitable solvent system (e.g., dichloromethane/acetone), with fractions being collected and analyzed (often by thin-layer chromatography) to isolate the pure compound. nih.gov
Preparative HPLC offers higher resolution and is used when very high purity is required or when separating closely related impurities or enantiomers. warwick.ac.uklcms.cz The principles are the same as analytical HPLC, but larger columns are used to handle higher sample loads. warwick.ac.uk The purified compound is collected in fractions as it elutes from the column. lcms.cz This technique is particularly valuable for isolating gram-scale quantities of pure enantiomers from a racemic mixture. lcms.cz
Other Specialized Analytical Techniques for Characterization (e.g., Polarimetry)
Beyond diffraction and chromatography, other techniques provide crucial information about the properties of this compound.
Polarimetry is a technique used specifically for the analysis of chiral, optically active compounds. libretexts.org A solution of a pure enantiomer of this compound, such as (R)-3-Chloro-piperidine hydrochloride or (S)-3-Chloro-piperidine hydrochloride, will rotate the plane of plane-polarized light. researchgate.net The direction and magnitude of this rotation are measured using a polarimeter.
Dextrorotatory (+): Rotation is clockwise.
Levorotatory (-): Rotation is counter-clockwise.
The specific rotation ([α]) is a characteristic physical property of a chiral compound, calculated from the observed rotation (α), concentration (c), and the path length of the sample cell (l). youtube.comyoutube.com
[α] = α / (c × l)
A racemic mixture (a 50:50 mixture of both enantiomers) will have an observed rotation of zero and is optically inactive. libretexts.org Polarimetry is therefore a critical tool for confirming the enantiomeric purity of a sample; the measured optical rotation is directly proportional to the enantiomeric excess. nih.gov
Q & A
Q. What mechanisms underlie the compound’s interactions with neurological targets?
- Methodology : Use radioligand binding assays (e.g., with ³H-labeled ligands) to assess affinity for sigma-1 receptors or ion channels. Pair with in silico MD simulations to study binding kinetics and allosteric modulation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
